9-Chloro-3-methylacridine
Overview
Description
9-Chloro-3-methylacridine is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₀ClN. It belongs to the acridine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The compound is characterized by a chlorine atom at the 9th position and a methyl group at the 3rd position on the acridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-3-methylacridine typically involves the cyclization of N-phenylanthranilic acid. One common method includes the Ullmann reaction, where N-phenylanthranilic acid is stirred in phosphorus oxychloride (POCl₃) to afford 9-chloroacridine . The reaction conditions usually involve heating the mixture under reflux.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-3-methylacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted by other nucleophiles such as amines or phenols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phenol and benzimidazole derivatives.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions depend on the desired transformation.
Major Products:
Scientific Research Applications
9-Chloro-3-methylacridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex acridine derivatives.
Biology and Medicine: Acridine derivatives, including this compound, are studied for their potential anticancer, antimicrobial, and antiviral activities. They act as DNA intercalators and enzyme inhibitors, making them valuable in drug development.
Industry: Acridine compounds are used as dyes, fluorescent materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 9-Chloro-3-methylacridine involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerases and telomerases . This intercalation can lead to the inhibition of DNA replication and transcription, contributing to its anticancer properties.
Comparison with Similar Compounds
- 9-Methylacridine
- 9-Aminoacridine
- 9-Carboxyacridine
Comparison:
- 9-Methylacridine: Similar in structure but lacks the chlorine atom, which may affect its reactivity and biological activity .
- 9-Aminoacridine: Contains an amino group instead of a chlorine atom, which can enhance its ability to act as a DNA intercalator and enzyme inhibitor .
- 9-Carboxyacridine: Contains a carboxyl group, making it more polar and potentially altering its solubility and interaction with biological targets .
9-Chloro-3-methylacridine stands out due to its unique substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
9-chloro-3-methylacridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c1-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXQUYIMZBBVAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=CC=CC=C3C(=C2C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346784 | |
Record name | 9-Chloro-3-methylacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16492-10-7 | |
Record name | 9-Chloro-3-methylacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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